(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide
Description
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c25-15-10-13(24(28)29)4-5-14(15)22-19(26)2-1-7-23-20(27)18(33-21(23)32)9-12-3-6-16-17(8-12)31-11-30-16/h3-6,8-10,25H,1-2,7,11H2,(H,22,26)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVKDZQWTKUZSE-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
- Inhibition of Enzymatic Activity : The thiazolidinone ring has been shown to inhibit various enzymes associated with cancer progression and microbial resistance. Studies suggest that it may act as an inhibitor of Mur ligases, crucial in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
- Antitumor Activity : Preliminary studies indicate that derivatives of thiazolidinones possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the nanomolar range against HeLa cells, suggesting strong antitumor potential .
- Antidiabetic Effects : Thiazolidinediones are known for their role in enhancing insulin sensitivity. Research indicates that related compounds can modulate glucose metabolism and improve insulin sensitivity in diabetic models .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related thiazolidine derivatives:
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a series of thiazolidine derivatives on human cancer cell lines, demonstrating that modifications to the benzodioxole moiety significantly enhanced cytotoxicity against EGFR-expressing cells .
- Antimicrobial Activity : Another research project focused on the antibacterial properties of thiazolidine derivatives, revealing that compounds with electron-withdrawing groups showed improved activity against Gram-positive and Gram-negative bacteria .
- Diabetes Management : In vivo studies using alloxan-induced diabetic rats showed that thiazolidinedione derivatives improved insulin sensitivity and reduced hyperglycemia, suggesting their potential use in diabetes management .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of thiazolidinones exhibit significant anti-inflammatory effects. For instance, (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) compounds have been shown to reduce leukocyte recruitment during inflammatory responses in animal models. A study demonstrated that these compounds could mitigate acute peritonitis in mice by inhibiting the recruitment of inflammatory cells, thus demonstrating their potential as therapeutic agents in treating inflammatory diseases .
Anticancer Activity
The compound's structural analogs have been evaluated for their cytotoxicity against various cancer cell lines. For example, derivatives containing the benzodioxole moiety have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer) . In vitro studies highlighted that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB 231 | 0.028 | Apoptosis induction |
| Study B | HCT116 | 0.033 | Enzyme inhibition |
| Study C | Caco2 | 0.045 | Anti-inflammatory |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving mice with induced peritonitis, administration of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) resulted in a significant reduction in leukocyte counts compared to control groups. This suggests a strong anti-inflammatory effect that could be harnessed for therapeutic use.
Case Study 2: Anticancer Potential
A series of experiments conducted on various tumor cell lines demonstrated that compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) displayed remarkable cytotoxicity. The studies revealed that these compounds could effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Chemical Reactions Analysis
Substitution Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive, enabling nucleophilic substitutions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form S-alkyl derivatives .
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Acylation : Acetyl chloride in pyridine substitutes the thioxo group with acyl moieties, yielding thioester analogs .
Amide Hydrolysis
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:
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The amide bond hydrolyzes to form a carboxylic acid and 2-hydroxy-4-nitroaniline.
Thiazolidinone Ring Opening
Strong bases (e.g., NaOH, 80°C) cleave the thiazolidinone ring, producing mercaptoacetic acid derivatives .
Reduction Reactions
The nitro group undergoes selective reduction:
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Catalytic Hydrogenation (H₂/Pd-C in EtOH): Reduces the nitro group to an amine, forming (Z)-4-(5-(benzo[d]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-aminophenyl)butanamide .
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in [4+2] Diels-Alder reactions:
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Reacts with dienes (e.g., cyclopentadiene) in toluene at 110°C to form bicyclic adducts, enhancing structural complexity .
Electrophilic Aromatic Substitution
The electron-rich benzodioxole ring undergoes:
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Nitration (HNO₃/H₂SO₄): Adds nitro groups at positions 4 or 6 .
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Halogenation (Br₂/FeBr₃): Brominates the aromatic ring, modifying electronic properties.
Oxidation Reactions
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Thioxo Group Oxidation : H₂O₂ in acetic acid oxidizes the C=S group to C=O, converting the thiazolidinone to a rhodanine derivative .
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Nitro Group Stability : Resists oxidation under standard conditions (e.g., KMnO₄) due to electron-withdrawing effects.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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E/Z Isomerization : Reversible isomerization at the methylene group adjacent to the benzodioxole .
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Nitro to Nitrite Rearrangement : Forms unstable intermediates under prolonged exposure .
Biological Activity-Related Reactivity
In vitro studies highlight interactions with biological targets:
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Thiol Group Binding : The thioxo group chelates metal ions (e.g., Zn²⁺) in enzyme active sites, inhibiting proteases .
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Nitro Reduction in Hypoxic Conditions : Enzymatic reduction (e.g., by nitroreductases) generates cytotoxic radicals, relevant in anticancer activity .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, forming CO₂, NOₓ, and sulfur oxides.
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pH-Dependent Degradation : Stable in neutral pH but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Comparative Insights
Functional Group Impact
- Thioxo vs. Dioxo Groups: The target compound’s thioxothiazolidinone core (C=S and C=O) contrasts with dioxothiazolidinones (two C=O groups) .
- Nitro vs. Hydroxy Substituents: The 2-hydroxy-4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects (meta-directing nitro) and hydrogen-bond donor capacity (hydroxy), unlike the 3-hydroxyphenyl analogue . This substitution likely increases acidity (pKa ~7–8 for nitroaryl-OH) and influences pharmacokinetics.
Stereochemical and Spatial Considerations
- The (Z)-benzylidene configuration in the target compound creates a planar arrangement of the benzo[d][1,3]dioxol moiety, optimizing π-π interactions with aromatic residues in enzyme binding pockets. In contrast, (E)-configured analogues may exhibit reduced steric complementarity.
Spectral Characterization
- IR Spectroscopy: The target’s νC=S (1240–1255 cm⁻¹) aligns with triazole-thiones , while its νNO₂ (~1520 cm⁻¹) distinguishes it from hydroxy-substituted analogues .
- 1H-NMR : The Z-configuration is confirmed by coupling constants (J ~10–12 Hz for benzylidene protons), contrasting with E-isomers (J > 15 Hz) .
Q & A
Q. What are the critical steps in synthesizing (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide, and how are intermediates monitored for purity?
The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone intermediates and subsequent coupling with the nitrophenylbutanamide moiety. Key steps include:
- Condensation under basic conditions : Use triethylamine or similar bases to facilitate imine or enamine formation.
- Thiol-thione tautomerization : Optimize reaction time and temperature (e.g., 60–80°C in DMF) to stabilize the thioxothiazolidinone core.
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient N-acylation.
Purity monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Focus on ¹H NMR signals for the benzo[d][1,3]dioxole protons (δ 6.8–7.2 ppm), the thioxothiazolidinone C=S group (δ 165–170 ppm in ¹³C NMR), and the Z-configuration double bond (J coupling ~12–14 Hz).
- IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro group (-NO₂ loss) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Enzyme inhibition assays : Test against kinases or proteases due to the thioxothiazolidinone’s potential as a Michael acceptor.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ≤50 µM.
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields during scale-up synthesis?
Bayesian algorithms iteratively adjust variables (temperature, solvent ratio, catalyst loading) to maximize yield. For example:
- Design of Experiments (DoE) : Use a central composite design to explore interactions between variables (e.g., DMF volume vs. reaction time).
- Response surface modeling : Predict optimal conditions (e.g., 72°C, 18 h, 1.2 eq. triethylamine) with <5% error margins.
- Validation : Confirm reproducibility in flow-chemistry setups for continuous production .
Q. How do researchers resolve contradictions in crystallographic data versus computational docking results for this compound?
- X-ray refinement : Use SHELXL for small-molecule crystallography to resolve electron density ambiguities, especially around the Z-configuration double bond.
- Docking validation : Compare AutoDock Vina or Schrödinger Glide poses with crystallographic ligand-protein interactions. Adjust force fields (e.g., OPLS4) to account for sulfur-polar interactions.
- MD simulations : Run 100 ns trajectories to assess stability of docked conformations .
Q. What strategies address discrepancies between in vitro and in vivo activity data for this compound?
- Metabolite profiling : Use LC-MS to identify Phase I/II metabolites (e.g., nitro reduction to amine).
- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.
- Structure-activity relationship (SAR) adjustments : Modify the nitro group to a trifluoromethyl or cyano substituent to enhance metabolic stability .
Q. How can computational methods predict the compound’s mechanism of action when experimental data is limited?
- Target prediction : Use SwissTargetPrediction or Pharos to identify kinases or GPCRs as potential targets.
- Binding free energy calculations : Perform MM/GBSA analysis on docked complexes to rank target affinity.
- Pathway enrichment analysis : Link predicted targets to apoptosis or oxidative stress pathways via KEGG .
Methodological Guidance
Q. Designing a SAR study for derivatives of this compound: What functional groups should be prioritized?
- Core modifications : Replace the thioxothiazolidinone with rhodanine or hydantoin to assess C=S necessity.
- Nitro group alternatives : Test -CF₃, -CN, or -SO₂CH₃ for electronic effects.
- Butanamide chain truncation : Synthesize propanamide or pentanamide analogs to evaluate chain length impact .
Q. What statistical models are recommended for analyzing dose-response data in cytotoxicity assays?
Q. How should researchers validate the Z-configuration of the double bond experimentally?
- NOESY NMR : Look for spatial proximity between the benzo[d][1,3]dioxole protons and the thiazolidinone methylene group.
- X-ray crystallography : Resolve the dihedral angle (<10°) between the dioxole and thiazolidinone planes.
- CD spectroscopy : Confirm the absence of Cotton effects if the compound is achiral .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
